molecular formula C17H26O2 B7818207 11-Phenylundecanoic acid CAS No. 50696-68-9

11-Phenylundecanoic acid

Cat. No.: B7818207
CAS No.: 50696-68-9
M. Wt: 262.4 g/mol
InChI Key: AUQIXRHHSITZFM-UHFFFAOYSA-N
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Description

11-Phenylundecanoic acid is an organic compound with the molecular formula C17H26O2. It belongs to the class of phenyl alkanoic acids, which are characterized by a phenyl group attached to an alkanoic acid chain. This compound is known for its presence in natural products and has been studied for its various chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenylundecanoic acid typically involves the reaction of phenylmagnesium bromide with undecanoic acid chloride. The reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of phenyl-substituted alkenes followed by oxidation. This method allows for the large-scale production of the compound with high purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the phenyl group can be replaced by other functional groups. This is often achieved using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Scientific Research Applications

11-Phenylundecanoic acid has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

    11-Phenoxyundecanoic acid: Similar in structure but contains an ether linkage instead of a direct phenyl group attachment.

    13-Phenyltridecanoic acid: Contains a longer alkanoic acid chain.

    15-Phenylpentadecanoic acid: Contains an even longer alkanoic acid chain.

Uniqueness of 11-Phenylundecanoic Acid: this compound is unique due to its specific chain length and the presence of a phenyl group directly attached to the undecanoic acid chain. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

11-phenylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIXRHHSITZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955058
Record name 11-Phenylundecanoic acid
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3343-24-6, 50696-68-9
Record name Benzeneundecanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 11-Phenylundecanoic acid
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Record name Undecanoic acid, phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, phenyl-
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Record name 11-Phenylundecanoic acid
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Record name Phenylundecanoic acid
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Record name 11-phenylundecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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